molecular formula C11H13NO6S B1305921 [(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid CAS No. 425659-61-6

[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid

Número de catálogo: B1305921
Número CAS: 425659-61-6
Peso molecular: 287.29 g/mol
Clave InChI: DSJUQKNWXHWJKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid (CAS: 425659-61-6) is a sulfonamide derivative featuring a 1,4-benzodioxane core substituted at position 6 with a sulfonyl group linked to a methylamino-acetic acid moiety. Its molecular formula is C₁₁H₁₃NO₆S, with a molar mass of 287.29 g/mol . The compound is classified as an irritant (Xi hazard symbol) and is primarily utilized in biochemical research . The benzodioxane scaffold is known for its metabolic stability and bioavailability, making it a common pharmacophore in drug discovery .

Propiedades

IUPAC Name

2-[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-12(7-11(13)14)19(15,16)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6H,4-5,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJUQKNWXHWJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387545
Record name ST50257655
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425659-61-6
Record name ST50257655
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthesis of N-(2,3-Dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide

  • Procedure:

    • Suspend 2,3-dihydrobenzo-dioxin-6-amine (0.002 mol) in 25 mL distilled water.
    • Stir for 30 minutes.
    • Add 10% aqueous sodium carbonate (Na2CO3) to maintain pH 9-10.
    • Stir for an additional 30 minutes.
    • Add 4-methylbenzenesulfonyl chloride (0.002 mol) gradually with stirring.
    • Continue stirring for several hours at room temperature.
    • Monitor reaction progress by thin-layer chromatography (TLC) until a single spot is observed.
    • Acidify the reaction mixture to pH 2 using concentrated hydrochloric acid (HCl).
    • Filter the precipitated product, wash with distilled water, and air dry.
  • Outcome:

    • Light brown amorphous powder.
    • Yield: ~80%.
    • Melting point: 129-130 °C.
    • Molecular formula: C15H15O4NS.
    • Molecular weight: 305.37 g/mol.
  • Characterization:

    • IR bands: 3248 cm⁻¹ (N-H stretching), 3045 cm⁻¹ (aromatic C-H), 1383 cm⁻¹ (SO2 stretching).
    • ¹H NMR: Singlet at 10.12 ppm (NHSO2 proton), aromatic protons between 7.5-7.0 ppm.

Preparation of 2-Bromo-N-(un/substituted-phenyl)acetamides

  • Procedure:

    • React un/substituted anilines (0.55 mmol) with bromoacetyl bromide (0.50 mmol) under vigorous manual shaking.
    • Maintain pH with 10% aqueous Na2CO3.
    • Monitor reaction by TLC until completion.
    • Pour reaction mixture onto crushed ice.
    • Filter, wash, and dry the precipitated products.
  • Outcome:

    • Pure 2-bromo-N-(un/substituted-phenyl)acetamides obtained as solids.

Coupling to Form Target Compound

  • Procedure:

    • Dissolve N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide (0.57 mmol) in 10 mL DMF.
    • Add lithium hydride (0.004 g) and stir for 30 minutes at 25 °C.
    • Add 2-bromo-N-(un/substituted-phenyl)acetamides (0.60 mmol).
    • Stir for 3-4 hours at room temperature.
    • Monitor reaction by TLC until a single spot is observed.
    • Pour reaction mixture onto crushed ice.
    • Filter, wash, and air dry the precipitated product.
  • Outcome:

    • Target compounds, including [(2,3-Dihydro-benzodioxine-6-sulfonyl)-methyl-amino]-acetic acid derivatives, obtained in yields around 80%.
    • Products are amorphous powders with melting points varying depending on substituents.

Summary Table of Key Reaction Parameters and Yields

Step Reactants & Conditions Solvent Temperature Reaction Time Yield (%) Product Description
1 2,3-Dihydrobenzo-dioxin-6-amine + 4-methylbenzenesulfonyl chloride + Na2CO3 (pH 9-10) Water Room temp 4-5 hours 80 N-(2,3-Dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide (light brown powder)
2 Anilines + bromoacetyl bromide + Na2CO3 (pH control) Not specified (aqueous) Room temp Until completion (monitored by TLC) High 2-Bromo-N-(un/substituted-phenyl)acetamides (solid)
3 Intermediate sulfonamide + 2-bromoacetamides + LiH N,N-Dimethylformamide (DMF) 25 °C 3-4 hours ~80 Target acetamide derivatives (amorphous powders)

Analytical and Spectral Characterization

Research Findings and Notes on Preparation

  • The sulfonylation step is efficiently performed in aqueous alkaline medium at room temperature, providing good yields and straightforward workup.
  • The use of lithium hydride in DMF facilitates nucleophilic substitution coupling reactions with bromoacetamides, enabling the introduction of the amino-acetic acid moiety.
  • Reaction monitoring by TLC ensures completion and purity before isolation.
  • The described synthetic route is versatile, allowing for the preparation of various derivatives by changing the aniline substituents in the bromoacetamide step.
  • The final compounds have been reported to exhibit biological activities such as enzyme inhibition and antibacterial properties, indicating the importance of precise synthetic control for bioactive compound development.

Análisis De Reacciones Químicas

[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Mecanismo De Acción

The mechanism of action of [(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. In biological systems, sulfonamide derivatives inhibit enzymes such as carbonic anhydrase by coordinating their sulfonamide group with the zinc ion in the enzyme’s active site . This coordination disrupts the enzyme’s function, leading to reduced activity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituted Benzodioxane-Acetic Acid Derivatives

a. (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid (CAS: 17253-11-1)
  • Molecular Formula : C₁₀H₁₀O₄
  • Molar Mass : 194.18 g/mol
  • Structure : Direct attachment of acetic acid to the benzodioxane ring.
  • Purity : ≥98% (HPLC) .
  • Applications : Used as a synthetic intermediate for pharmaceuticals and agrochemicals due to its simplicity and reactivity .

Key Differences :

  • Lacks the sulfonyl-methyl-amino group, reducing molecular weight by ~93 g/mol.
  • Higher purity and simpler synthesis compared to the target compound.
b. (2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid (CAS: 10288-82-1)
  • Molecular Formula : C₁₀H₁₀O₅
  • Molar Mass : 210.18 g/mol
  • Structure : Ether-linked acetic acid to the benzodioxane core.
  • Synthesis : Achieved via nucleophilic substitution with 85% yield .

Key Differences :

  • Lower molar mass (Δ = 77 g/mol) and absence of nitrogen alter pharmacokinetic properties.
(2,3-Dihydro-benzo[1,4]dioxin-6-ylsulfanyl)-acetic acid
  • Catalog Number : sc-343371
  • Structure : Thioether (S)-linked acetic acid.
  • Price : $188/250 mg .

Key Differences :

  • Sulfur atom (thioether) instead of sulfonyl group reduces oxidation state and alters electronic properties.
  • Likely lower solubility in polar solvents compared to the sulfonyl analog.

Sulfonamide Derivatives

2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamides
  • Structure : Benzodioxane-sulfonamide linked to acetamide .
  • Synthesis : Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride .
  • Activity : Inhibits α-glucosidase and acetylcholinesterase enzymes, suggesting antidiabetic and neurological applications .

Key Differences :

  • Acetamide group replaces acetic acid, enhancing lipophilicity and membrane permeability.
  • Substituted phenyl groups modulate enzyme inhibition potency.
2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid
  • CAS : 37014-08-7
  • Purity : 95% .
  • Role : Precursor for synthesizing sulfonamide derivatives like the target compound.

Key Differences :

  • Sulfonic acid group (-SO₃H) instead of sulfonamide (-SO₂NHCH₂COOH) reduces stability in acidic conditions.

Key Differences :

  • Thiazolidinone ring introduces rigidity and hydrogen-bonding capacity, enhancing kinase inhibition.
  • Target compound’s acetic acid group may favor solubility but lacks the thiazolidinone’s planar structure for active-site binding.

Structural and Functional Analysis

Molecular Properties

Compound Molar Mass (g/mol) Key Functional Groups Solubility (Predicted)
Target Compound 287.29 Sulfonyl, methylamino, acetic acid High (polar solvents)
CAS 17253-11-1 194.18 Acetic acid Moderate
CAS 10288-82-1 210.18 Ether, acetic acid Moderate
9n ~400* Thiazolidinone, arylidene Low

*Estimated based on structure.

Actividad Biológica

The compound [(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with 4-methylbenzenesulfonyl chloride in an alkaline medium. The resulting sulfonamide can then be further derivatized with various acetamides to yield a range of biologically active compounds. This method has been detailed in studies focusing on enzyme inhibition and potential therapeutic applications for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against key enzymes involved in metabolic disorders:

  • α-Glucosidase Inhibition : Compounds derived from the synthesis showed promising results as α-glucosidase inhibitors, which are crucial for managing postprandial blood glucose levels in T2DM patients.
  • Acetylcholinesterase Inhibition : The synthesized sulfonamides were also tested for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. The inhibition of this enzyme is vital for enhancing cholinergic transmission and improving cognitive function .
Enzyme Inhibitory Activity IC50 Values
α-GlucosidaseSignificantVaries by derivative
AcetylcholinesteraseSignificantVaries by derivative

Antiplatelet Activity

Recent studies have also explored the antiplatelet properties of related compounds. For instance, derivatives of 2,3-dihydro[1,4]dioxino[2,3-g]benzofuran were identified as potent antagonists of PAR4 (Protease-Activated Receptor 4), showing promising antiplatelet activity without significantly increasing bleeding risk . This suggests that similar mechanisms may be present in this compound.

Therapeutic Implications

  • Type 2 Diabetes Mellitus : In a study focusing on the inhibition of α-glucosidase, several derivatives demonstrated an ability to lower postprandial glucose levels effectively. This could lead to new treatments for T2DM that are more effective than current options .
  • Alzheimer’s Disease : The acetylcholinesterase inhibitory activity observed in these compounds suggests potential applications in treating Alzheimer’s disease. By preventing the breakdown of acetylcholine, these compounds may enhance cognitive function in affected individuals .

Q & A

Q. What synthetic routes are commonly used to prepare [(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of 2,3-dihydrobenzo[1,4]dioxin-6-amine with methyl sulfonyl chloride under basic conditions (e.g., aqueous Na₂CO₃, pH 9–10), followed by coupling with glycine derivatives. Key variables include:
  • Temperature : Room temperature (RT) for sulfonylation to avoid side reactions.
  • Reagent Ratios : Stoichiometric excess of sulfonyl chloride (1.2–1.5 equiv.) to ensure complete amine conversion.
  • Purification : Column chromatography or recrystallization to achieve >98% purity (HPLC) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) groups.
  • ¹H-NMR : Key signals include aromatic protons (δ 6.5–7.2 ppm, split due to benzodioxin ring) and methylene groups adjacent to sulfonyl (δ 3.1–3.5 ppm).
  • CHN Analysis : Validates elemental composition (C, H, N) to confirm molecular formula .

Advanced Research Questions

Q. How can researchers optimize the compound’s bioactivity through structural modifications?

  • Methodological Answer :
  • Functional Group Substitution : Replace the methyl group on the sulfonamide with bulkier substituents (e.g., phenyl, trifluoromethyl) to enhance enzyme-binding affinity.
  • Carboxylic Acid Derivatives : Convert the acetic acid moiety to esters or amides to improve membrane permeability for cellular assays.
  • Computational Guidance : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like α-glucosidase or acetylcholinesterase before synthesis .

Q. What experimental strategies address contradictions between computational predictions and in vitro bioactivity data?

  • Methodological Answer :
  • Validation Assays : Perform dose-response curves (IC₅₀) using enzyme inhibition assays (e.g., α-glucosidase inhibition via p-nitrophenyl glucopyranoside hydrolysis).
  • Solubility Adjustments : Use DMSO/PBS co-solvents to maintain compound solubility in aqueous buffers.
  • Control Experiments : Compare with known inhibitors (e.g., acarbose) to calibrate assay sensitivity .

Q. How does the benzodioxin ring’s electronic environment influence reactivity in coupling reactions?

  • Methodological Answer :
  • Electron-Rich Ring : The oxygen atoms in the dioxane ring donate electron density, activating the para-position for electrophilic substitution.
  • Sulfonation Selectivity : Sulfonyl groups preferentially attach at the 6-position due to steric and electronic directing effects.
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to optimize reaction time (typically 3–4 hours at RT) .

Methodological Recommendations

Q. What in vitro assays are recommended to evaluate enzyme inhibition potential?

  • Protocol :

α-Glucosidase Assay : Incubate compound with enzyme and substrate (pNPG) in phosphate buffer (pH 6.8) at 37°C. Measure absorbance at 405 nm after 20 min.

Acetylcholinesterase Assay : Use Ellman’s method with DTNB and acetylthiocholine iodide. Monitor kinetics at 412 nm .

Q. How can aqueous solubility be improved for pharmacokinetic studies?

  • Strategies :
  • Salt Formation : Prepare sodium or potassium salts of the carboxylic acid group.
  • Prodrug Design : Synthesize methyl ester precursors hydrolyzed in vivo.
  • Nanoformulation : Use liposomal encapsulation to enhance bioavailability .

Conflict Resolution in Data

Q. How should researchers reconcile variations in synthetic yields across studies?

  • Approach :
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonated derivatives).
  • Reagent Purity : Ensure sulfonyl chloride is freshly distilled to minimize decomposition.
  • Scale-Up Adjustments : Optimize stirring rate and cooling for exothermic reactions at larger scales .

Computational and Experimental Integration

Q. What computational tools are most effective for predicting target interactions?

  • Tools :
  • Molecular Docking : AutoDock, Glide (Schrödinger Suite).
  • Pharmacophore Modeling : Phase or MOE to identify critical binding motifs.
  • MD Simulations : GROMACS for stability analysis of ligand-target complexes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.